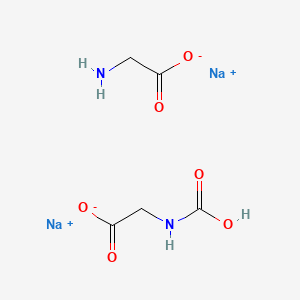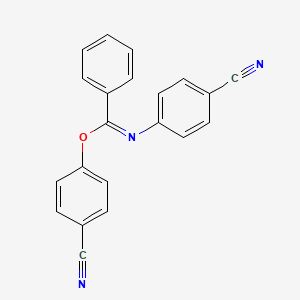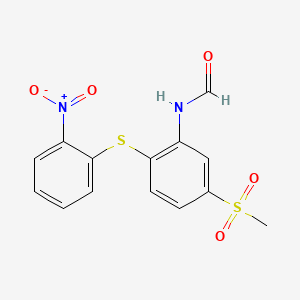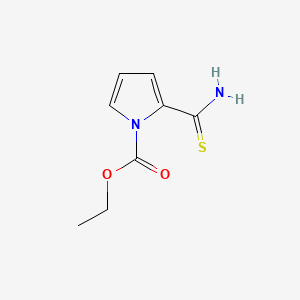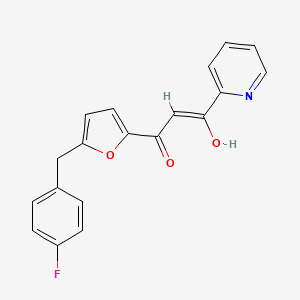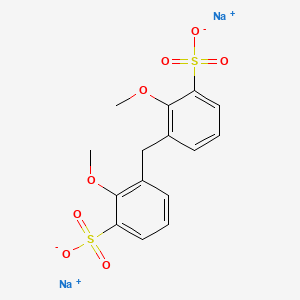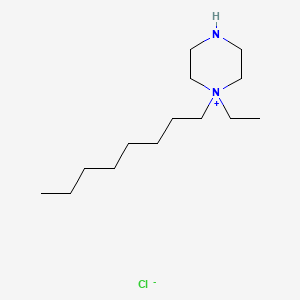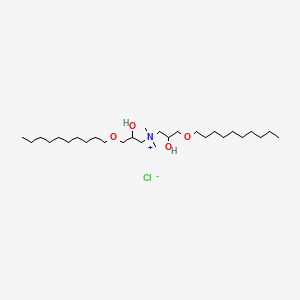
2-(4,,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Hydroxylation: Addition of a hydroxyl group to the quinoline ring.
Cyclization: Formation of the indene-dione structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding hydroquinone form.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.
2-Bromoquinoline: A quinoline derivative with a single bromine atom.
Indene-1,3-dione: A compound with a similar indene-dione structure but lacking the quinoline moiety.
Uniqueness
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of multiple bromine atoms and the combination of quinoline and indene-dione structures. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
84560-06-5 |
|---|---|
Molecular Formula |
C18H8Br3NO3 |
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-(4,5,6-tribromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H8Br3NO3/c19-9-5-6-10-11(13(9)20)14(21)18(25)15(22-10)12-16(23)7-3-1-2-4-8(7)17(12)24/h1-6,12,25H |
InChI Key |
ROPYBUNRWPMKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=C(C=C4)Br)Br)C(=C3O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



